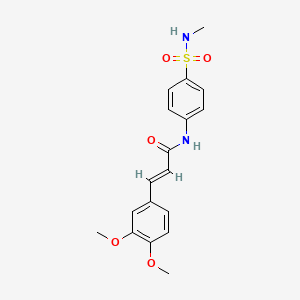

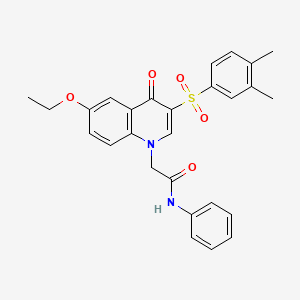

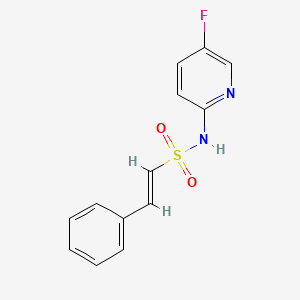

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the category of acrylamide derivatives and has been extensively studied for its therapeutic properties.

Applications De Recherche Scientifique

Polymer Science and Materials Engineering

Controlled Radical Polymerization : Homopolymers of monosubstituted acrylamides, which are structurally similar to the compound , have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight and low polydispersity. Such polymers find applications in drug delivery systems, tissue engineering, and the development of smart materials (H. Mori, K. Sutoh, T. Endo, 2005).

Superabsorbent Hydrogels : Composite hydrogels prepared via copolymerization of acrylic acid and natural polymers demonstrate significant water absorbency. These hydrogels are highly sensitive to ionic strength and can be tailored for various applications, including agriculture (as soil conditioners) and biomedical fields (as wound dressings or in controlled drug release) (Mingyue Zhang et al., 2014).

Photopolymerization Initiators : Studies on the kinetics and mechanisms of photopolymerization initiated by photoisomerizable copolymers reveal the potential for creating light-responsive materials. These materials can be used to develop advanced coating technologies, photolithography, and the fabrication of microfluidic devices (Shujing Li et al., 2005).

Biochemistry and Drug Delivery

Drug Controlled Release : Xylan-based temperature/pH-sensitive hydrogels, synthesized by crosslinking copolymerization with N-isopropylacrylamide and acrylic acid, show promise in drug encapsulation and controlled release. These hydrogels are designed for targeted drug delivery, responding to the specific conditions of the gastrointestinal tract, thereby enhancing the efficacy and reducing the side effects of drugs (Cundian Gao et al., 2016).

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-19-26(22,23)15-8-6-14(7-9-15)20-18(21)11-5-13-4-10-16(24-2)17(12-13)25-3/h4-12,19H,1-3H3,(H,20,21)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYKEBXVMKFMMI-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)

![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)